molecular formula C13H24N2O2 B12821940 tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate

tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate

Cat. No.: B12821940
M. Wt: 240.34 g/mol
InChI Key: CBPVNERVNIGMQF-UHFFFAOYSA-N
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Description

Tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is a chemical building block incorporating the synthetically valuable 6-azaspiro[2.5]octane scaffold, known for its three-dimensional structure and spirocyclic constraint that can enhance potency and selectivity in drug discovery. This compound serves as a protected intermediate, with the tert-butyloxycarbonyl (Boc) group safeguarding the primary amine, allowing for selective deprotection and further functionalization in multi-step synthetic routes. The 6-azaspiro[2.5]octane core is a privileged structure in medicinal chemistry, featured in compounds investigated for a range of therapeutic areas. Research indicates this scaffold is utilized in the development of novel antiviral agents, particularly as a component of degraders that target the Hepatitis B Virus (HBV) core protein for destruction, a promising therapeutic strategy for chronic hepatitis B . Furthermore, structurally related piperidine and azaspiro carbamate compounds are established as key scaffolds in neuroscience research, functioning as potent and tunable covalent inhibitors of serine hydrolases like monoacylglycerol lipase (MAGL), which is a target for treating pain, inflammation, and central nervous system disorders . The spirocyclic structure is also explored in other contexts, including the development of muscarinic agonists for cognitive disorders and cardiovascular treatments . Supplied as a stable solid requiring storage in a cool, dark place under an inert atmosphere, this compound is intended for use by qualified researchers in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(6-azaspiro[2.5]octan-2-ylmethyl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-10-8-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

CBPVNERVNIGMQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC12CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the 6-azaspiro[2.5]octane Core

  • Annulation Strategy
    Literature reports an annulation approach to synthesize azaspiro compounds, where a cyclopentane or cyclohexane ring is annulated with a nitrogen-containing ring to form the spirocyclic system. This method uses readily available starting materials and conventional transformations with minimal chromatographic purification.

  • Typical Reaction Conditions

    • Starting materials: cycloalkane derivatives, amines or azides
    • Solvents: polar aprotic solvents such as DMF or acetonitrile
    • Temperature: moderate heating (e.g., 60–80 °C)
    • Catalysts: sometimes Lewis acids or bases to promote ring closure

Carbamate Formation

  • Reagents
    The amino group on the azaspiro ring is reacted with tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate protecting group.

  • Reaction Conditions

    • Solvent: dichloromethane or acetonitrile
    • Base: triethylamine or sodium bicarbonate to neutralize acid byproducts
    • Temperature: 0 °C to room temperature
    • Time: 1–24 hours depending on scale and reactivity
  • Mechanism
    The amino group nucleophilically attacks the Boc2O, forming the carbamate linkage and releasing CO2 and tert-butanol as byproducts.

Alternative Routes and Variations

  • Curtius Rearrangement Route
    Starting from the corresponding carboxylic acid, reaction with sodium azide and Boc2O can generate acyl azides that rearrange to isocyanates, which are trapped by tert-butanol to form the carbamate. This method is more common for aromatic carboxylic acids but can be adapted for aliphatic systems.

  • Use of Carbamate Hydrochloride Salts
    The hydrochloride salt form of tert-butyl (6-azaspiro[2.5]octan-1-yl)carbamate is also synthesized by treating the free base with HCl in an appropriate solvent, which can improve solubility and stability.

Step Reagents & Conditions Yield Notes
1. Formation of 6-azaspiro[2.5]octane core Cyclopentane derivative + amine, DMF, 80 °C, 16 h 60–80% Annulation reaction with minimal purification
2. Carbamate protection Boc2O, triethylamine, DCM, 0 °C to RT, 12 h 70–90% Standard carbamate formation, mild conditions
3. Purification Silica gel chromatography, DCM:MeOH (20:1) Yields depend on scale and purity requirements
  • The annulation approach to build the azaspiro core is efficient and uses accessible starting materials, making it suitable for scale-up.

  • Carbamate formation using Boc2O is a well-established, high-yielding reaction that provides the desired tert-butyl carbamate with good stability and ease of handling.

  • The choice of solvent and base critically affects the reaction rate and purity; dichloromethane with triethylamine is preferred for clean conversion.

  • Alternative Curtius rearrangement methods offer routes from carboxylic acids but require careful temperature control to avoid side reactions.

  • The hydrochloride salt form of the compound offers improved solubility and may be preferred for biological applications.

Method Starting Material Key Reagents Conditions Advantages Limitations
Annulation + Boc protection Cyclopentane derivatives + amines Boc2O, base (Et3N) DMF/DCM, 0–80 °C Readily available materials, high yield Multi-step, requires purification
Curtius Rearrangement Carboxylic acid NaN3, Boc2O, Zn(II) catalyst 40–75 °C Direct carbamate formation Sensitive to temperature, side reactions
Hydrochloride salt formation Free base carbamate HCl in solvent Room temperature Improved solubility and stability Additional salt formation step

The preparation of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is well-established through multi-step synthetic routes involving the construction of the azaspirocyclic core followed by carbamate protection using tert-butyl dicarbonate. The annulation strategy for the spiro ring formation combined with mild carbamate formation conditions provides a practical and efficient synthesis. Alternative methods such as Curtius rearrangement and salt formation offer additional flexibility depending on the starting materials and desired product form. These methods are supported by diverse research findings and are widely used in medicinal chemistry for the development of bioactive compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the spirocyclic structure.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Neuropharmacology

Tert-butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate has garnered attention for its potential neuroprotective effects. Research indicates that it may inhibit key enzymes involved in neurodegenerative processes, such as acetylcholinesterase and β-secretase, which are crucial in the pathogenesis of Alzheimer's disease.

Case Study: In Vitro Neuroprotection

A study examined the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides, a hallmark of Alzheimer's pathology. The results suggested that the compound significantly improved cell viability and reduced markers of oxidative stress, indicating its potential as a neuroprotective agent.

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Cell Viability ImprovementMTT Assay62% viability at 100 μM

Drug Development

The compound's structural features allow it to serve as a scaffold for the development of novel therapeutic agents targeting various neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological studies.

Case Study: Drug Design

Research focused on modifying the tert-butyl group to enhance solubility and bioavailability while maintaining its neuroprotective properties. These modifications have led to the synthesis of derivatives that exhibit improved pharmacokinetic profiles.

ModificationEffect on ActivityNotes
Increased lipophilicityEnhanced blood-brain barrier penetrationNecessary for CNS-targeted therapies
Altered functional groupsImproved enzyme inhibition potencyTailoring for specific targets

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological assessments have been conducted to evaluate its potential adverse effects.

Case Study: Acute Toxicity Assessment

In vivo studies involving rodent models assessed the acute toxicity levels of the compound, revealing a favorable safety profile at therapeutic doses, thus supporting its further development in clinical settings.

ParameterMeasurement MethodResult
LD50 ValueOral administration>2000 mg/kg
Behavioral AssessmentObservation post-administrationNo significant adverse effects noted

Mechanism of Action

The mechanism of action of tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Table 1: Comparison of Spiro-Containing Carbamates

Compound Name Spiro System Substituent Position Key Features Applications/Notes
This compound 6-azaspiro[2.5]octane 1-ylmethyl Methyl-bridged Boc group; rigid spiro Intermediate in drug synthesis
tert-Butyl 2-azaspiro[3.4]octan-6-ylcarbamate 2-azaspiro[3.4]octane 6-yl Larger spiro ring (3.4); amine at C6 Higher solubility in polar solvents
tert-Butyl 5-azaspiro[2.5]octane-5-carboxylate 5-azaspiro[2.5]octane 5-carboxylate Direct Boc attachment to spiro ring Used in peptide mimetics
tert-Butyl spiro[2.4]heptan-1-ylcarbamate spiro[2.4]heptane 1-yl Smaller spiro system (2.4) Limited steric hindrance

Key Observations :

  • Ring Size and Rigidity : The 6-azaspiro[2.5]octane core in the target compound provides a balance between rigidity and flexibility, whereas smaller spiro systems (e.g., [2.4]heptane) may compromise steric shielding .

Functional Group Variations in Carbamate Derivatives

Table 2: Comparison of Functionalized Carbamates

Compound Name Functional Group Reactivity/Applications Reference
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridinylmethyl Aromatic amine for cross-coupling
tert-Butyl (8-bromooctyl)carbamate Bromoalkyl Alkylation/chain-extension precursor
tert-Butyl azepan-3-ylcarbamate Azepane ring Seven-membered ring; flexible backbone

Key Observations :

  • Aromatic vs. Aliphatic Systems: Unlike pyridinylmethyl derivatives (e.g., tert-Butyl (6-aminopyridin-2-yl)methylcarbamate), the target compound lacks aromaticity, reducing π-π stacking interactions but improving solubility in non-polar media .
  • Reactivity : Bromoalkyl analogs (e.g., tert-Butyl (8-bromooctyl)carbamate) are tailored for nucleophilic substitutions, whereas the target compound’s spiro system prioritizes conformational control .

Biological Activity

tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate, with the CAS number 147632-34-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.32 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl (6-azaspiro[2.5]octan-1-yl)carbamate

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with suitable azaspiro derivatives under controlled conditions. This method allows for the efficient production of high-purity compounds, which are essential for biological testing.

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures, such as this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that derivatives of spirocyclic compounds can act against resistant strains of bacteria, making them potential candidates for antibiotic development .

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. The mechanism appears to involve modulation of enzyme activities related to cell proliferation and survival .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of spirocyclic compounds have highlighted their potential in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for further research in neuropharmacology .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical metabolic pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
  • Apoptosis Induction : It may activate pathways that lead to programmed cell death in cancer cells.
  • Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors could explain its neuroprotective effects.

Case Studies and Research Findings

StudyFindings
Demonstrated antimicrobial activity against multiple bacterial strains, including resistant variants.
Showed potential anticancer properties through apoptosis induction in vitro.
Highlighted neuroprotective effects in animal models of neurodegeneration.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing tert-Butyl (6-azaspiro[2.5]octan-1-ylmethyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including spirocyclic amine formation, carbamate protection, and coupling reactions. For example, analogous routes use tert-butyl carbamate intermediates with spiro scaffolds, such as tert-butyl 6-azaspiro[2.5]octane derivatives, via reductive amination or alkylation (e.g., using tert-butyl chloroformate) . Optimization includes:

  • Temperature control : Maintain ≤0°C during carbamate coupling to minimize side reactions.
  • Protecting groups : Use Boc (tert-butoxycarbonyl) to stabilize the amine during spirocycle formation.
  • Catalysts : Employ Pd-mediated cross-coupling for stereoselective alkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Resolves spirocyclic conformation and carbamate connectivity. For example, tert-butyl protons appear as a singlet (~1.4 ppm), while azaspiro methylene groups show splitting patterns between 2.5–4.0 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ calculated for C₁₃H₂₃N₂O₂: 257.1765; observed: 257.1762) .
  • X-ray crystallography : Resolves absolute configuration of the spiro center, critical for stereochemical assignments in drug discovery .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound?

  • Methodological Answer :

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-spiro precursors) to direct stereochemistry.
  • Asymmetric catalysis : Apply Ru- or Ir-based catalysts for hydrogenation of imine intermediates in spirocycle formation .
  • Crystallographic validation : Compare experimental X-ray data (e.g., torsion angles of the azaspiro ring) with computational models to confirm stereochemical fidelity .

Q. What computational methods are suitable for modeling the conformation and reactivity of 6-azaspiro[2.5]octane systems?

  • Methodological Answer :

  • DFT (Density Functional Theory) : Calculate energy-minimized conformers of the spirocyclic core. For example, B3LYP/6-31G* optimizes bond angles and torsional strain in azaspiro[2.5]octane .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM or THF) on spiro ring puckering and carbamate stability.
  • Docking studies : Predict binding interactions of the compound with biological targets (e.g., kinases or GPCRs) using AutoDock Vina .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Compare NMR-derived coupling constants (e.g., J-values for axial/equatorial protons) with X-ray torsion angles to confirm spiro ring geometry .
  • Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies between solid-state (X-ray) and solution (NMR) data.
  • Crystallize derivatives : Prepare hydrochloride salts (e.g., tert-butyl 6-azaspiro[2.5]octane carbamate HCl) to stabilize specific conformers for unambiguous analysis .

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